4-(2-Aminoethyl)benzene-1,3-diol
Overview
Description
4-(2-Aminoethyl)benzene-1,3-diol, also known as dopamine, is a naturally occurring catecholamine neurotransmitter. It plays a crucial role in the brain’s reward and pleasure systems, as well as in regulating movement and emotional responses. Dopamine is synthesized in the brain and other parts of the body and is involved in several important physiological functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)benzene-1,3-diol can be achieved through several methods:
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Biosynthesis: : In biological systems, dopamine is synthesized from the amino acid L-tyrosine. The process involves two key enzymatic steps:
Hydroxylation of L-tyrosine: L-tyrosine is hydroxylated by the enzyme tyrosine hydroxylase to form L-DOPA (L-3,4-dihydroxyphenylalanine).
Decarboxylation of L-DOPA: L-DOPA is then decarboxylated by the enzyme aromatic L-amino acid decarboxylase to produce dopamine.
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Chemical Synthesis: : In the laboratory, dopamine can be synthesized through the following steps:
Nitration of Benzene: Benzene is nitrated to form nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline.
Diazotization and Hydrolysis: Aniline is diazotized and then hydrolyzed to form phenol.
Alkylation: Phenol is alkylated with ethylene oxide to form 4-(2-hydroxyethyl)phenol.
Amination: 4-(2-hydroxyethyl)phenol is then aminated to produce this compound.
Industrial Production Methods
Industrial production of dopamine typically involves the fermentation of genetically engineered microorganisms that express the necessary enzymes for dopamine biosynthesis. This method is preferred due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: Dopamine can be oxidized to form dopamine quinone, which can further polymerize to form melanin.
Reduction: Dopamine can be reduced to form 3,4-dihydroxyphenethylamine.
Substitution: Dopamine can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are used.
Major Products
Oxidation: Dopamine quinone and melanin.
Reduction: 3,4-dihydroxyphenethylamine.
Substitution: Nitro-dopamine and halogenated dopamine derivatives.
Scientific Research Applications
4-(2-Aminoethyl)benzene-1,3-diol has numerous scientific research applications:
Chemistry: Used as a precursor in the synthesis of various pharmaceuticals and chemical compounds.
Biology: Studied for its role in neurotransmission and its effects on behavior and mood.
Medicine: Used in the treatment of Parkinson’s disease and other neurological disorders. It is also studied for its potential in treating depression and schizophrenia.
Industry: Used in the production of certain polymers and as a reagent in chemical reactions.
Mechanism of Action
Dopamine exerts its effects by binding to dopamine receptors, which are G protein-coupled receptors located on the surface of neurons. The binding of dopamine to these receptors activates intracellular signaling pathways that regulate various physiological processes, including movement, mood, and reward. The primary molecular targets of dopamine are the D1 and D2 receptor subtypes, which have distinct but complementary roles in mediating dopamine’s effects.
Comparison with Similar Compounds
4-(2-Aminoethyl)benzene-1,3-diol is unique compared to other similar compounds due to its specific role as a neurotransmitter and its involvement in the brain’s reward system. Similar compounds include:
Norepinephrine: Another catecholamine neurotransmitter involved in the fight-or-flight response.
Serotonin: A neurotransmitter that regulates mood, appetite, and sleep.
While these compounds share some structural similarities and functions, dopamine’s unique role in reward and pleasure systems distinguishes it from the others.
Properties
IUPAC Name |
4-(2-aminoethyl)benzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5,10-11H,3-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URFGSZVXJZMYHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942559 | |
Record name | 4-(2-Aminoethyl)benzene-1,3-diolato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20942559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2039-62-5 | |
Record name | 2,4-Dihydroxyphenylethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Aminoethyl)benzene-1,3-diolato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20942559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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